![molecular formula C9H19BrOSi B13210681 {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane](/img/structure/B13210681.png)
{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane is a chemical compound with the molecular formula C₉H₁₉BrOSi and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a bromomethyl group attached to an oxolane ring, which is further connected to a trimethylsilane group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane involves several steps. One common method includes the reaction of oxolane derivatives with bromomethyl reagents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts.
Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane involves its ability to act as a reactive intermediate in various chemical reactions. The bromomethyl group is highly reactive and can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The trimethylsilane group provides stability and can influence the reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to {[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane include:
- {[2-(Chloromethyl)oxolan-2-yl]methyl}trimethylsilane
- {[2-(Iodomethyl)oxolan-2-yl]methyl}trimethylsilane
- {[2-(Hydroxymethyl)oxolan-2-yl]methyl}trimethylsilane
These compounds share similar structural features but differ in the halogen or functional group attached to the oxolane ring. The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, which can undergo unique substitution and coupling reactions .
Properties
Molecular Formula |
C9H19BrOSi |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[2-(bromomethyl)oxolan-2-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(7-10)5-4-6-11-9/h4-8H2,1-3H3 |
InChI Key |
AISVQVXTOZPXCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


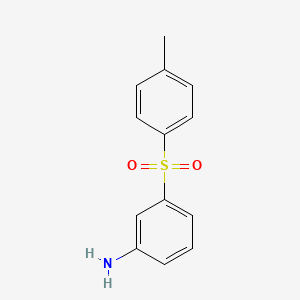
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13210606.png)
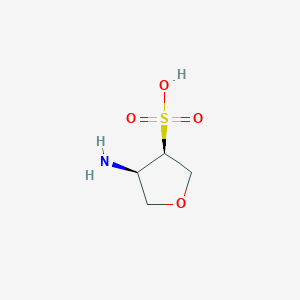
![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)
![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)
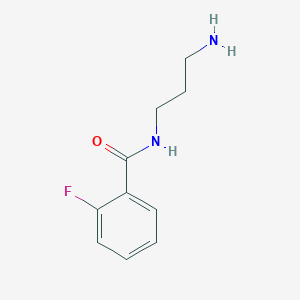
methanol](/img/structure/B13210640.png)
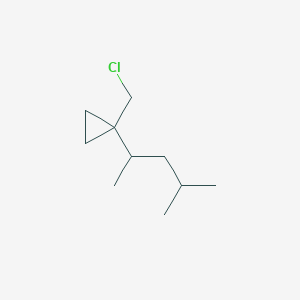
![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)
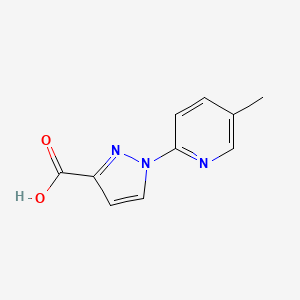
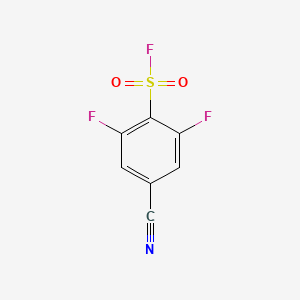
![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
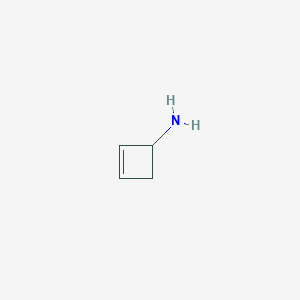
![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
